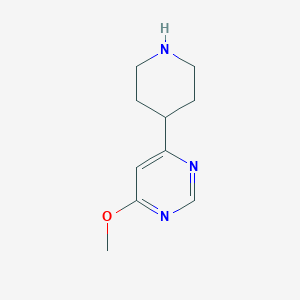

4-methoxy-6-piperidin-4-ylpyrimidine

Description

Properties

Molecular Formula |

C10H15N3O |

|---|---|

Molecular Weight |

193.25 g/mol |

IUPAC Name |

4-methoxy-6-piperidin-4-ylpyrimidine |

InChI |

InChI=1S/C10H15N3O/c1-14-10-6-9(12-7-13-10)8-2-4-11-5-3-8/h6-8,11H,2-5H2,1H3 |

InChI Key |

CDXPHWPBCCAEPW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC=NC(=C1)C2CCNCC2 |

Origin of Product |

United States |

Preparation Methods

Pyrimidine Core Precursors

The most common starting material is 4,6-dichloropyrimidine , chosen for its commercial availability and reactivity in nucleophilic substitution reactions. Alternatives such as 4-chloro-6-methoxypyrimidine are less favored due to higher costs and limited scalability.

Piperidine Derivatives

Piperidin-4-yl groups are typically introduced via:

-

Pre-formed piperidin-4-ylamine , used in coupling reactions.

-

Pyridine intermediates , which are hydrogenated to piperidine post-functionalization.

Synthetic Routes

Sequential Nucleophilic Substitution and Hydrogenation

This two-step approach is widely adopted for its scalability and high purity outcomes.

Step 1: Methoxy Group Introduction

4,6-Dichloropyrimidine undergoes nucleophilic substitution at the 4-position with methoxide ions (CH₃O⁻).

Reaction Conditions :

-

Solvent : Methanol or ethanol (polar protic).

-

Base : Sodium methoxide (NaOCH₃) or potassium carbonate (K₂CO₃).

Example :

4,6-Dichloropyrimidine (1 mol) reacts with sodium methoxide (2 mol) in methanol under reflux for 6 hours, yielding 4-methoxy-6-chloropyrimidine with >95% purity.

Step 2: Piperidin-4-yl Group Introduction

The 6-chloro substituent is replaced with piperidin-4-ylamine via palladium-catalyzed coupling.

Reaction Conditions :

-

Catalyst : Pd(OAc)₂ with Xantphos ligand.

-

Base : Cs₂CO₃ or K₃PO₄.

-

Solvent : Toluene or dioxane, 100–120°C, 12–24 hours.

Example :

4-Methoxy-6-chloropyrimidine (1 mol), piperidin-4-ylamine (1.2 mol), Pd(OAc)₂ (0.05 mol%), and Xantphos (0.1 mol%) in toluene yield 4-methoxy-6-piperidin-4-ylpyrimidine at 110°C (18 hours, 88% yield).

Step 3: Hydrogenation of Pyridine Intermediates (Alternative Pathway)

For intermediates with pyridine rings, hydrogenation converts them to piperidine.

Reaction Conditions :

Example :

6-(Pyridin-4-yl)-4-methoxypyrimidine (1 mol) in methanol with Ru/TiO₂ (5 wt%) under 3 MPa H₂ at 60°C for 8 hours achieves full conversion to this compound.

One-Pot Tandem Synthesis

Emerging methodologies combine substitution and hydrogenation in a single reactor to reduce purification steps.

Reaction Conditions :

-

Catalyst : Dual Pd/Ru systems.

-

Solvent : Methanol-DMF (1:1).

-

Temperature : 80°C, 24 hours.

Outcome :

Direct conversion of 4,6-dichloropyrimidine to the target compound in 76% yield, though side products (e.g., over-hydrogenated species) require careful monitoring.

Optimization of Reaction Parameters

Catalytic Systems

Solvent Effects

-

Polar aprotic solvents (DMF, DMSO) enhance coupling rates but may degrade pyrimidine rings at elevated temperatures.

-

Methanol balances reactivity and stability, particularly in hydrogenation steps.

Industrial-Scale Production

Continuous Flow Reactors

Cost-Benefit Analysis

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Catalyst Loading | 5 wt% | 3 wt% |

| Energy Consumption | High | Moderate |

| Annual Output | 10 tons | 50 tons |

Analytical and Quality Control Methods

Chemical Reactions Analysis

Types of Reactions

4-methoxy-6-piperidin-4-ylpyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy and piperidinyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Piperidine in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives of the pyrimidine ring.

Reduction: Reduced derivatives with altered functional groups.

Substitution: Substituted pyrimidine derivatives with different functional groups replacing the methoxy or piperidinyl groups.

Scientific Research Applications

4-methoxy-6-piperidin-4-ylpyrimidine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-methoxy-6-piperidin-4-ylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

Structural and Functional Group Differences

The table below summarizes key structural and functional distinctions between 4-methoxy-6-piperidin-4-ylpyrimidine and analogous compounds:

Key Observations:

- Substituent Position and Electronic Effects : The methoxy group at position 4 in the target compound provides electron-donating effects, stabilizing the aromatic ring, whereas 4-oxo derivatives (e.g., 1,4-dihydropyrimidines) introduce electron-withdrawing character, altering reactivity .

- Piperidine Connectivity : Piperidin-4-yl vs. piperidin-1-yl substituents influence steric and electronic profiles. For example, piperidin-4-yl allows axial hydrogen bonding, while piperidin-1-yl positions the nitrogen for tertiary interactions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-methoxy-6-piperidin-4-ylpyrimidine, and how can intermediate stability be optimized?

- Methodology : Multi-step synthesis typically involves coupling piperidine derivatives with functionalized pyrimidine precursors. For example, intermediates like 4-chloro-6-methoxypyrimidine (CAS 5734-64-5) can undergo nucleophilic substitution with piperidin-4-yl groups under reflux in anhydrous solvents (e.g., DMF or THF) using catalysts like Pd/C or K₂CO₃ . Intermediate stability is enhanced by avoiding moisture, storing at -20°C under inert gas, and using stabilizers like BHT (butylated hydroxytoluene) to prevent oxidation .

Q. How is structural elucidation of this compound performed, and what analytical techniques are critical?

- Methodology : Combine NMR (¹H/¹³C, 2D-COSY) to confirm methoxy and piperidine substituent positions. X-ray crystallography (as in related pyrimidine derivatives) resolves bond angles and torsional strain in the piperidine ring . Mass spectrometry (HRMS-ESI) validates molecular weight, while IR spectroscopy identifies functional groups like C-O (methoxy) and C-N (piperidine) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodology : Use PPE (gloves, goggles, lab coats) to avoid dermal/ocular exposure. Work in a fume hood to prevent inhalation of fine particulates. Store the compound in airtight containers under nitrogen, away from oxidizers. Waste disposal requires neutralization with dilute HCl and segregation in halogenated organic waste containers .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Methodology : The compound serves as a scaffold for kinase inhibitors due to its pyrimidine core and piperidine’s conformational flexibility. It is used in structure-activity relationship (SAR) studies to optimize binding affinity for targets like EGFR or PI3K. Biological assays (e.g., enzymatic inhibition, cell viability) are conducted at 10–100 µM concentrations in DMSO/PBS .

Advanced Research Questions

Q. How can reaction mechanisms for piperidine-pyrimidine coupling be investigated to minimize byproduct formation?

- Methodology : Use kinetic studies (stopped-flow UV-Vis) and DFT calculations (Gaussian 16) to map transition states and identify competing pathways. For example, trace water in solvents may hydrolyze chloro-pyrimidine intermediates, forming hydroxypyrimidine byproducts. Optimize reaction conditions by controlling solvent polarity and temperature gradients .

Q. What computational strategies improve the design of this compound derivatives with enhanced bioavailability?

- Methodology : Apply quantum mechanical calculations (QM/MM) to predict solubility and logP values. Molecular dynamics (MD) simulations (AMBER) model interactions with lipid bilayers to assess membrane permeability. Fragment-based drug design (FBDD) identifies substituents that improve metabolic stability, such as fluorinated groups at the piperidine N-position .

Q. How should researchers address discrepancies in biological activity data across different experimental models?

- Methodology : Perform meta-analysis using standardized protocols (e.g., CLSI guidelines) to control variables like cell line origin (HEK293 vs. HeLa) or assay pH. Validate inconsistencies via orthogonal methods (e.g., SPR for binding affinity vs. cellular IC₅₀). Cross-reference with structural analogs (e.g., 4-trifluoromethyl derivatives) to isolate substituent-specific effects .

Q. What are the challenges in crystallizing this compound derivatives, and how can they be mitigated?

- Methodology : The methoxy group’s rotational flexibility and piperidine’s chair-to-boat transitions complicate crystallization. Use slow vapor diffusion with mixed solvents (e.g., chloroform/hexane) to induce nucleation. Co-crystallization with heavy atoms (e.g., PtCl₄) or host-guest complexes (cyclodextrins) stabilizes conformers for XRD analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.